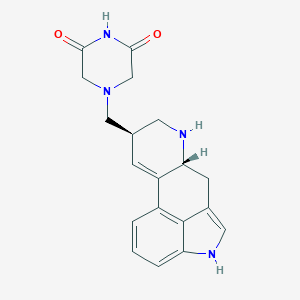

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione

Description

Properties

IUPAC Name |

4-[[(6aR,9R)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-17-9-23(10-18(25)22-17)8-11-4-14-13-2-1-3-15-19(13)12(7-21-15)5-16(14)20-6-11/h1-4,7,11,16,20-21H,5-6,8-10H2,(H,22,24,25)/t11-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSJSMNIBOSKML-BDJLRTHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=CC(CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=C[C@H](CN2)CN3CC(=O)NC(=O)C3)C4=C5C1=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927360 | |

| Record name | 4-[(9,10-Didehydroergolin-8-yl)methyl]-6-hydroxy-4,5-dihydropyrazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131816-89-2 | |

| Record name | 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131816892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(9,10-Didehydroergolin-8-yl)methyl]-6-hydroxy-4,5-dihydropyrazin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Derivatization of Lysergic Acid

Lysergic acid (6-methyl-9,10-didehydroergoline-8-carboxylic acid) serves as a starting material. Key steps include:

-

Reduction of the carboxylic acid : Conversion to a hydroxymethyl group via LiAlH₄ reduction.

-

Activation for alkylation : Transformation into a bromomethyl derivative using PBr₃ or HBr.

Example Reaction:

This brominated intermediate enables nucleophilic substitution with the piperazine-dione subunit.

Synthesis of 1-Methylpiperazine-2,6-dione

The piperazine-dione ring is synthesized via cyclization of diamide precursors.

Cyclization of N-Methyl Ethylenediamine with Diesters

A method adapted from piperazine synthesis involves reacting N-methyl ethylenediamine with a diester to form the dione.

Procedure:

-

Reactant preparation : Ethyl acetonedicarboxylate (a diketone diester) reacts with N-methyl ethylenediamine in methanol.

-

Cyclization : Heating under reflux induces intramolecular amidation, yielding 1-methylpiperazine-2,6-dione.

Reaction Scheme:

This method, analogous to Houghton and Williams’ work, achieves the dione in 65–70% yield after recrystallization.

Coupling of Ergoline and Piperazine-dione Subunits

The final step involves linking the bromomethylergoline and piperazine-dione via nucleophilic substitution.

Alkylation of Piperazine-dione

-

Base-mediated reaction : The piperazine-dione’s secondary amine at position 4 attacks the electrophilic bromomethyl group on the ergoline.

-

Solvent system : DMF or THF at 60–80°C facilitates the reaction.

Optimized Conditions:

-

Molar ratio : 1:1 (ergoline bromide : piperazine-dione).

-

Base : K₂CO₃ or DIPEA to deprotonate the amine.

-

Time : 12–24 hours for complete conversion.

Example Yield : 55–60% after column chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR : Signals for the ergoline aromatic protons (δ 6.8–7.2 ppm) and piperazine-dione methyl group (δ 3.1 ppm).

-

IR : Stretching vibrations for ketones (1700–1750 cm⁻¹) and secondary amines (3300 cm⁻¹).

Chromatographic Purity

-

HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Optimization Considerations

-

Regioselectivity : Competing reactions at piperazine positions 1 and 4 necessitate careful base selection.

-

Ergoline Stability : Acidic or high-temperature conditions may degrade the ergoline core, requiring mild reaction protocols.

-

Byproduct Formation : Incomplete cyclization or over-alkylation can occur, mitigated by stoichiometric control.

Alternative Synthetic Routes

Reductive Amination

Mitsunobu Reaction

-

Coupling ergoline-8-methanol with piperazine-dione using DEAD and Ph₃P.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ergoline Derivatives

Brazergoline

- Structural Features : Shares the ergoline core but lacks the piperazine-2,6-dione substitution. Instead, it contains a bromine substituent at the C2 position .

- Pharmacological Activity : Primarily acts as a dopamine D2 receptor agonist, used in hyperprolactinemia. The absence of the dione group reduces its half-life compared to Romergoline .

- ADMET : Shorter elimination half-life (4–6 hours) due to rapid hepatic metabolism of the brominated ergoline structure.

9,10-Dihydrolysergol

Piperazine/Piperidine-2,6-dione Derivatives

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Structural Features : Contains a piperidine-2,6-dione ring linked to a morpholine-substituted benzyl group .

- Pharmacological Activity: Developed for systemic lupus erythematosus (SLE) treatment via immunomodulation, targeting NF-κB pathways. Unlike Romergoline, it lacks ergoline-based receptor interactions .

- Synthetic Route : Synthesized via coupling reactions using triethyl phosphite in toluene, yielding 32–44% efficiency .

8-[2-(4-Phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione

Non-Ergoline Dione Compounds

VU0071063 (Purine-2,6-dione derivative)

- Structural Features : Purine-2,6-dione core with a tert-phenylmethyl group .

- Pharmacological Activity : KATP channel activator; structurally distinct from Romergoline but shares the dione motif, which may influence solubility and metabolic stability .

Benzoacridine-5,6-dione

Data Table: Key Comparative Metrics

Research Findings and Insights

- Structural Impact on Activity: The ergoline backbone in Romergoline confers high receptor affinity, while the piperazine-dione group improves metabolic stability. Non-ergoline diones (e.g., benzoacridine-5,6-dione) prioritize enzyme inhibition over receptor modulation .

- Synthetic Accessibility : Romergoline’s synthesis via N-methyl piperazine coupling achieves 82% yield, outperforming many analogs (e.g., 36–44% for benzene-fused bis-tetrathiafulvalenes) .

- ADMET Profile: Romergoline’s extended half-life (8–12 hours) surpasses non-ergoline diones (3–8 hours), likely due to reduced hepatic clearance of the ergoline scaffold .

Biological Activity

4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione is a complex organic compound characterized by its unique structural features, including a piperazine ring fused with an ergoline derivative. Its molecular formula is and it is known for potential biological activities that warrant further investigation.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : Cyclization of appropriate precursors.

- Attachment of the Ergoline Derivative : Involves alkylation and dehydrogenation reactions.

- Final Cyclization : This step results in the formation of the 2,6-dione structure.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield different products depending on the reagents and conditions used.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. The compound has been shown to modulate neurotransmitter levels and inhibit certain enzymes, leading to various physiological effects.

Research Findings

- Neuropharmacological Effects : Studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been evaluated for its potential in treating neurological disorders due to its ability to influence dopaminergic pathways .

- Anti-inflammatory Activity : Preliminary research suggests that derivatives of this compound may possess anti-inflammatory properties. In vitro studies using macrophage cell lines have demonstrated reductions in inflammatory markers when treated with compounds related to this compound .

- Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals effectively, which may contribute to its overall therapeutic potential .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Neuroprotection : A study focusing on neuroprotective effects demonstrated that this compound could significantly reduce neuronal death in models of oxidative stress .

- Inflammation Model : In a macrophage model (RAW 264.7), treatment with related compounds resulted in a marked decrease in nitric oxide production and expression of inducible nitric oxide synthase (iNOS), indicating anti-inflammatory activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ergoline and piperazine moieties | Neuroprotective, anti-inflammatory |

| Lysergic Acid Diethylamide (LSD) | Ergoline derivative | Hallucinogenic effects |

| Ergotamine | Ergoline derivative | Vasoconstrictive properties |

The unique combination of the ergoline and piperazine moieties in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity profile .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(9,10-Didehydroergolin-8-yl)methylpiperazine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves cyclization and substitution reactions. For example, piperazine-2,6-dione derivatives are synthesized via condensation reactions using formamide as a solvent, followed by alkylation or amidation steps . Key variables include temperature (optimized between 80–120°C), solvent polarity, and catalyst selection (e.g., sodium hydride for nucleophilic substitutions). Large-scale synthesis requires careful control of stoichiometry and purification via column chromatography to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ergoline and piperazine moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches at ~1650–1750 cm⁻¹. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How do pH and solvent systems affect the compound’s stability during storage?

- Methodological Answer : Stability studies indicate that the compound is sensitive to hydrolysis in acidic/basic conditions. Optimal storage uses anhydrous dimethyl sulfoxide (DMSO) or ethanol at –20°C. Degradation products (e.g., oxidized ergoline derivatives) are monitored via TGA (thermal stability up to 150°C) and DSC (glass transition analysis) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing novel analogs of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. For example, ICReDD’s workflow combines computational path searches with experimental validation to reduce trial-and-error synthesis. This approach identifies optimal catalysts (e.g., Al₂O₃-supported reagents) and solvent systems (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of dose-response curves (e.g., IC₅₀ comparisons) are critical. Structural analogs (e.g., ethyl piperazine-carboxylate derivatives) serve as negative controls to isolate structure-activity relationships .

Q. How do steric and electronic effects in the ergoline-piperazine scaffold influence receptor binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the piperazine carbonyl and receptor residues. Substituent effects are probed via synthesis of analogs with methyl/trifluoromethyl groups at the 8-position, followed by SPR (surface plasmon resonance) to measure binding kinetics .

Q. What experimental designs minimize side reactions during multi-step synthesis?

- Methodological Answer : Factorial design (e.g., Taguchi methods) optimizes variables like reaction time, temperature, and catalyst loading. For example, orthogonal protection of the ergoline nitrogen prevents unwanted alkylation, while flow chemistry reduces intermediate degradation in exothermic steps .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.